

Application Notes and Protocols for Assessing MK-8719 Efficacy Using PET Imaging

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Compound of Interest

Compound Name: MK-8719
Cat. No.: B11929122

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Introduction

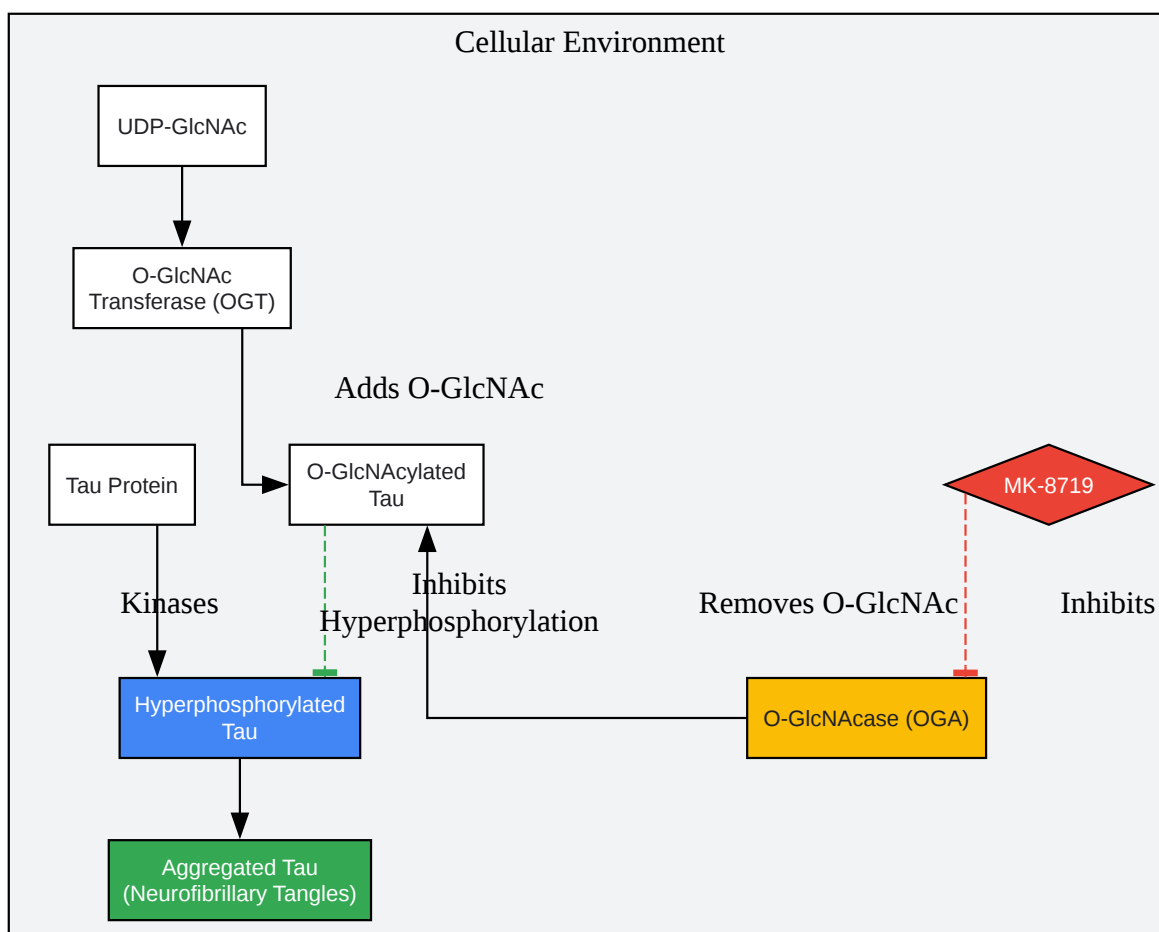
MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] Inhibition of OGA leads to an increase in O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau.[1][4] In neurodegenerative diseases known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, tau becomes hyperphosphorylated and forms neurofibrillary tangles, a key pathological hallmark.[1][2] Increased O-GlcNAcylation of tau is hypothesized to inhibit its aggregation and reduce the formation of these pathological tau species.[1][4]

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to quantify the in vivo distribution and target engagement of drugs.[5][6] For **MK-8719**, the specific PET tracer [18F]MK-8553 has been developed to image OGA in the brain.[5][6][7] This allows for the direct assessment of **MK-8719**'s ability to bind to and occupy its target enzyme, OGA, in both preclinical and clinical settings.[2][5][7] These application notes provide an

overview of the methodology and protocols for using PET imaging with [^{18}F]MK-8553 to evaluate the efficacy of **MK-8719**.

Signaling Pathway of OGA and Tau Phosphorylation

The dynamic interplay between O-GlcNAc transferase (OGT) and OGA regulates the level of O-GlcNAcylation on substrate proteins like tau. **MK-8719** disrupts this balance by inhibiting OGA, leading to an accumulation of O-GlcNAcylated tau, which is thought to be less prone to hyperphosphorylation and subsequent aggregation.



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Figure 1: OGA's role in tau protein modification.

Experimental Protocols

Preclinical PET Imaging Protocol (Rodent Models)

This protocol outlines the general procedure for assessing **MK-8719** target engagement in rodent models, such as rats or the rTg4510 mouse model of tauopathy, using [18F]MK-8553 PET imaging.^{[2][4]}

1. Animal Preparation:

- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Fast animals for 4-6 hours prior to PET imaging to reduce variability in tracer uptake.^[8]
- Anesthetize animals for the duration of the imaging procedure (e.g., using isoflurane). Maintain body temperature using a heating pad.

2. **MK-8719** Administration:

- Administer **MK-8719** orally at various doses (e.g., 3, 10, 30, 100 mg/kg) at a predetermined time before the PET scan to allow for drug absorption and distribution.^[7] A vehicle-treated group should be included as a control.

3. Radiotracer Administration:

- Inject a bolus of [18F]MK-8553 intravenously (e.g., via the tail vein). The exact dose will depend on the scanner sensitivity and animal size, but is typically in the range of 3.7-7.4 MBq.

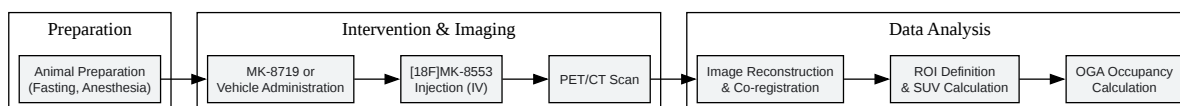
4. PET/CT Imaging:

- Position the animal in the PET/CT scanner.
- Acquire a CT scan for attenuation correction and anatomical localization.

- Initiate a dynamic PET scan immediately after radiotracer injection for a duration of 60-90 minutes, or a static scan at a specific time point post-injection (e.g., 30-60 minutes).

5. Data Analysis:

- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register PET images with the CT or a brain atlas for anatomical reference.
- Define regions of interest (ROIs) in the brain (e.g., striatum, frontal cortex) where OGA is highly expressed.[5]
- Calculate the Standardized Uptake Value (SUV) for each ROI.
- Determine OGA occupancy by comparing the [18F]MK-8553 uptake in **MK-8719**-treated animals to the vehicle-treated control group using the following formula:
 - $OGA\ Occupancy\ (\%) = [(SUV_{control} - SUV_{treated}) / SUV_{control}] \times 100$



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Figure 2: Preclinical PET imaging workflow.

Clinical PET Imaging Protocol (Healthy Volunteers)

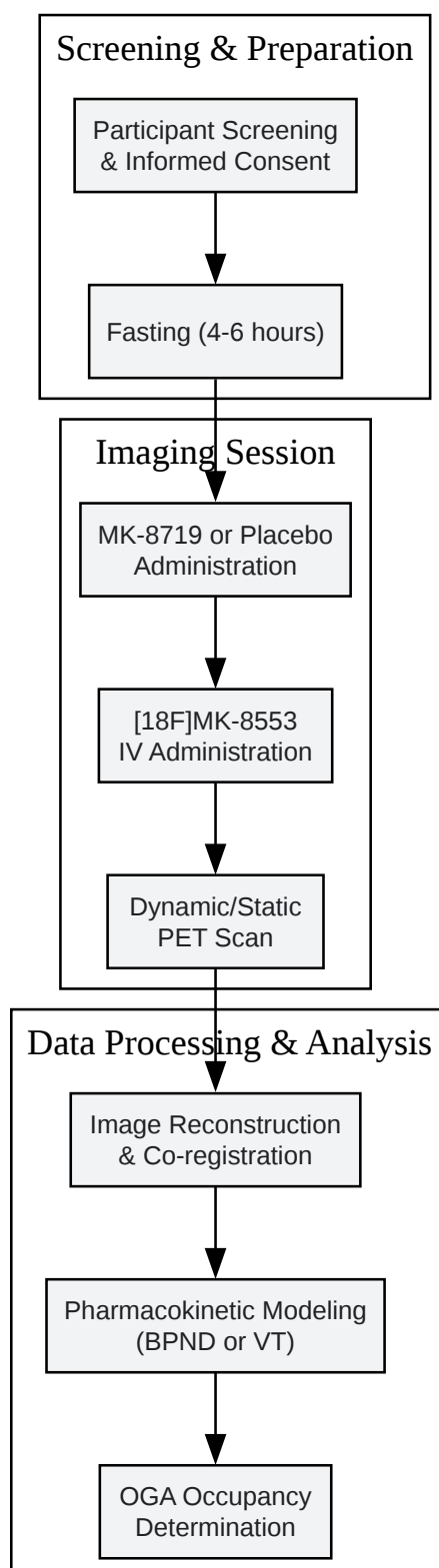
This protocol is based on early clinical studies of **MK-8719** and [18F]MK-8553 in healthy volunteers.[1][7]

1. Participant Preparation:

- Participants should fast for at least 4-6 hours prior to the PET scan.[8]

- Obtain informed consent and screen for any contraindications to PET imaging.
 - Insert intravenous catheters for drug and tracer administration.
2. **MK-8719** Administration:
- Administer a single oral dose of **MK-8719** or placebo. Phase I studies have evaluated single ascending doses ranging from 5 to 1200 mg.[1][7]
3. Radiotracer Administration:
- Administer an intravenous bolus of [18F]MK-8553. The effective dose in clinical studies has been reported as 17.0 ± 1.4 microSv/MBq.[5]
4. PET/MR or PET/CT Imaging:
- Position the participant in the scanner.
 - Acquire a series of dynamic or static PET scans over a period of time (e.g., up to 120 minutes) to measure tracer kinetics in the brain.
 - An anatomical MRI or CT scan should be acquired for co-registration.
5. Data Analysis:
- Perform image reconstruction with corrections for attenuation, scatter, and random coincidences.
 - Co-register PET images with the participant's MRI or a standard brain template.
 - Define ROIs in brain regions with high OGA expression (e.g., striatum, frontal cortex, globus pallidus, hypothalamus).[5]
 - Use appropriate pharmacokinetic modeling to determine the binding potential (BPND) or distribution volume (VT) of [18F]MK-8553.
 - Calculate OGA occupancy at different **MK-8719** doses by comparing the binding parameters in the drug-treated state to the baseline (placebo) state. A test-retest variability of 4% for the

main quantitative PET outcome has been reported, indicating good reliability.[5]



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Figure 3: Clinical PET imaging workflow.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from PET imaging studies assessing **MK-8719** efficacy.

Table 1: Preclinical In Vitro and In Vivo Efficacy of **MK-8719**

Parameter	Species/System	Value	Reference
In Vitro Inhibition			
Human OGA IC50	< 0.010 μ M	[7]	
Cell IC50	< 0.100 μ M	[7]	
In Vivo Effects			
O-protein level increase	Rat brain and PBMC	Dose-dependent	[7]
Neurofibrillary tangle reduction	rTg4510 transgenic mice	Significant	[7]

Table 2: Preclinical [¹⁸F]MK-8553 PET Imaging for **MK-8719** Target Engagement

Parameter	Animal Model	Finding	Reference
Target Engagement	Rats and rTg4510 mice	Robust	[2]
OGA Occupancy vs. O-GlcNAc Increase	Sprague-Dawley rats and rTg4510 mice	80% occupancy correlates with ~1.5-fold increase in brain O-GlcNAc	[4]
Near-maximal occupancy for >3-fold increase in brain O-GlcNAc	[4]		

Table 3: Clinical Evaluation of **MK-8719** and [18F]MK-8553 PET

Parameter	Population	Value/Finding	Reference
MK-8719 Phase I Study			
Doses Tested	Healthy Volunteers	Single ascending doses of 5-1200 mg	[1][7]
Safety and Tolerability	Healthy Volunteers	Safe and well-tolerated	[1][7]
[18F]MK-8553 PET			
Target Engagement	Healthy Volunteers	Demonstrated	[1]
Effective Dose	Healthy Volunteers	17.0 ± 1.4 microSv/MBq	[5]
Test-Retest Variability	Healthy Volunteers	4% for the main quantitative PET outcome	[5]

Conclusion

PET imaging with the specific tracer [18F]MK-8553 is a powerful tool for assessing the efficacy of the OGA inhibitor **MK-8719**. It provides a non-invasive, quantitative measure of target engagement in both preclinical models and human subjects. The protocols and data presented here offer a framework for researchers and drug developers to design and interpret studies aimed at evaluating **MK-8719** and other OGA inhibitors for the treatment of tauopathies. The ability to directly measure the interaction of the drug with its target in the brain is crucial for dose selection and for establishing a clear link between target engagement and downstream pharmacodynamic effects.

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